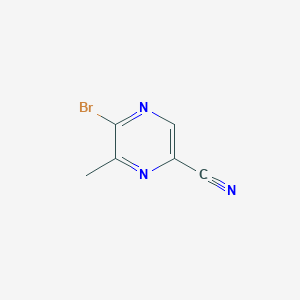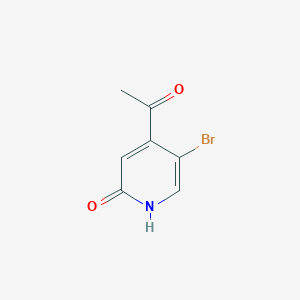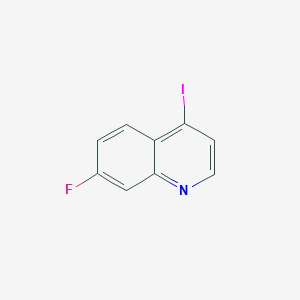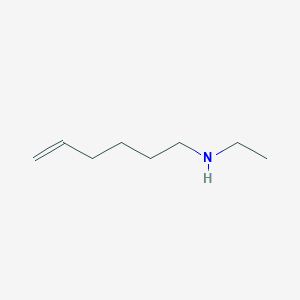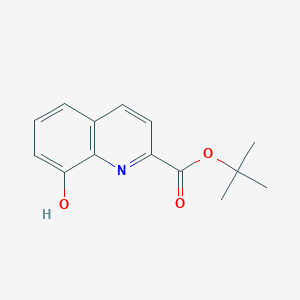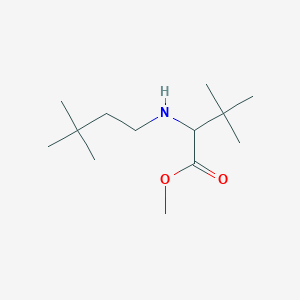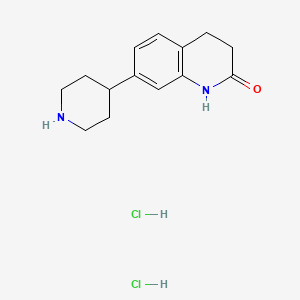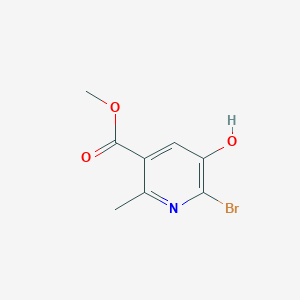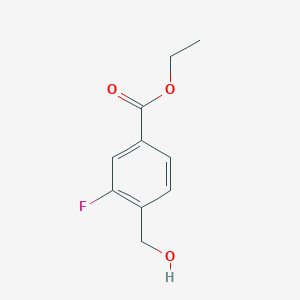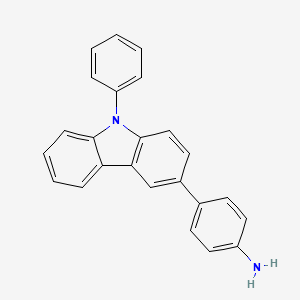
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s unique structure, which includes a phenylamine group attached to a carbazole moiety, makes it a valuable material for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-(4-bromophenyl)-9-phenyl-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually performed under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different electronic properties.
Substitution: The phenylamine group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-3,6-dione, while substitution reactions can yield various N-substituted carbazole derivatives .
Scientific Research Applications
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine has several scientific research applications, including:
Organic Electronics: The compound is used as a hole-transporting material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: It is employed in OPVs to improve charge transport and overall device performance.
Field-Effect Transistors: The compound’s unique electronic properties make it suitable for use in OFETs, where it contributes to high charge carrier mobility.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transport. In OLEDs, it helps in the injection and transport of holes from the anode to the emissive layer, thereby improving device performance .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in OLEDs with similar hole-transporting properties.
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)aniline: A structurally similar compound with comparable electronic properties.
Uniqueness
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine stands out due to its specific combination of phenylamine and carbazole moieties, which provides a unique balance of electronic properties and stability. This makes it particularly effective in enhancing the performance of electronic devices compared to other similar compounds .
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(9-phenylcarbazol-3-yl)aniline |
InChI |
InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2 |
InChI Key |
PDOQLUHQQRDCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





